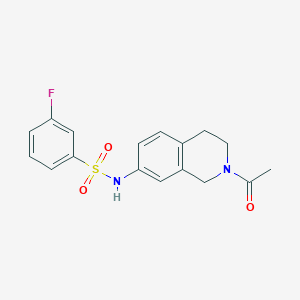

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as HFI-419 and has shown promising results in various studies.

Applications De Recherche Scientifique

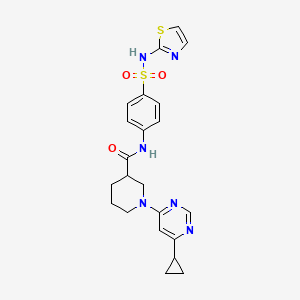

Copper-Catalyzed Radical-Promoted Aminocyclization

The copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide demonstrates the utility of this compound in facilitating the construction of isoquinoline-1,3-diones. Utilizing N-fluorobenzenesulfonimide as the amination agent, this approach highlights its application in synthetic organic chemistry for the development of complex molecular structures through radical addition and cyclization pathways. This method is characterized by its moderate to good yields and is supported by mechanistic studies and DFT calculations, underscoring the reaction's efficiency and its relevance in the synthesis of isoquinoline derivatives (Xiao-Feng Xia et al., 2016).

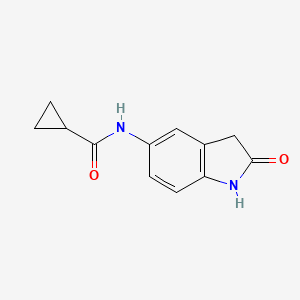

Asymmetric Synthesis of 3'-fluorothalidomide

Enantiodivergent electrophilic fluorination using a combination of cinchona alkaloids and N-fluorobenzenesulfonimide as key reagents led to the successful synthesis of enantiomerically pure 3'-fluorothalidomide. This synthesis showcases the application of N-fluorobenzenesulfonimide in achieving precise enantiocontrol, offering access to both mirror images of 3'-fluorothalidomide through strategic choice of additives. This work not only expands the repertoire of fluorination strategies but also emphasizes the role of N-fluorobenzenesulfonimide in the preparation of clinically relevant compounds (Takeshi Yamamoto et al., 2011).

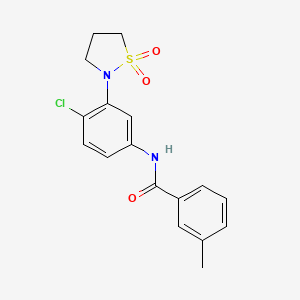

Synthesis and Antimicrobial Study of Novel Sulfonamide Derivatives

The synthesis of a novel sulfonamide derivative, 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide, and its subsequent analysis for antimicrobial activity highlights the application of sulfonamide chemistry in medicinal research. This study revealed significantly higher antimicrobial activity of the synthesized compound compared to its parent compounds, offering insights into the design of new antimicrobial agents. The diverse metal oxinates of this sulfonamide were also prepared, broadening the scope of potential biomedical applications (S. Vanparia et al., 2010).

Exploration of Human Carbonic Anhydrase Inhibitors

Isoquinolinesulfonamides, including derivatives similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide, have been studied for their inhibitory effect on human carbonic anhydrases, showing selectivity towards therapeutically relevant isozymes. The structural elucidation of these compounds bound to carbonic anhydrase II provided detailed insights into their binding modes, offering a foundation for the future design of selective inhibitors targeting cancer-associated and neuronal isoforms. This research underscores the potential of sulfonamide derivatives in therapeutic applications, particularly in the development of targeted cancer therapies (P. Mader et al., 2011).

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-13-5-6-16(9-14(13)11-20)19-24(22,23)17-4-2-3-15(18)10-17/h2-6,9-10,19H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQMBGQXPBAVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2399172.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399180.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)